2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one
Description
Chemical Identity and Nomenclature
This compound represents a distinctive organic compound characterized by its heterocyclic structure incorporating both piperazine and ketone functionalities. The compound is officially registered under the Chemical Abstracts Service number 1955554-66-1 and carries the European Community number 972-344-8. The International Union of Pure and Applied Chemistry systematic name for this compound is 2,2-dimethoxy-1-piperazin-1-ylethanone, which accurately reflects its structural composition featuring a piperazine ring connected to an ethanone group bearing two methoxy substituents.
The molecular structure can be represented by the simplified molecular-input line-entry system notation COC(C(=O)N1CCNCC1)OC, which illustrates the connectivity of the dimethoxy groups to the central carbon atom adjacent to the carbonyl functionality. The International Chemical Identifier key for this compound is ADJDPVCAPUELNM-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. This compound exists as a six-membered heterocyclic system where the piperazine ring contributes two nitrogen atoms positioned at the 1 and 4 positions of the saturated ring structure.
The three-dimensional molecular geometry demonstrates important conformational characteristics typical of piperazine derivatives. The piperazine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atoms providing sites for hydrogen bonding interactions. The compound exhibits one hydrogen bond donor and four hydrogen bond acceptor sites, contributing to its potential for intermolecular interactions. The calculated partition coefficient XLogP3-AA value of -1.1 indicates moderate hydrophilicity, suggesting favorable water solubility characteristics.
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 188.22 g/mol | PubChem 2.2 |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 3 | Cactvs 3.4.8.18 |
| XLogP3-AA | -1.1 | XLogP3 3.0 |
| Exact Mass | 188.11609238 Da | PubChem 2.2 |
Historical Context of Piperazine Derivatives
The historical development of piperazine derivatives traces back to the mid-twentieth century when researchers began exploring the therapeutic potential of these heterocyclic compounds. Piperazines were originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in the black pepper plant (Piper nigrum). However, it is important to note that piperazines are not naturally derived from plants in the Piper genus but represent entirely synthetic chemical entities.
The first significant milestone in piperazine chemistry occurred in 1944 when Burroughs Wellcome & Company synthesized benzylpiperazine, marking the beginning of systematic investigations into this class of compounds. Initially, these compounds were investigated as potential anthelmintic agents for treating parasitic infections in farm animals. The earliest clinical trials involving piperazines appeared in the British Medical Journal during the 1950s, focusing primarily on their antiparasitic properties.
The 1970s marked a pivotal period when researchers began investigating piperazine derivatives as potential antidepressant medications. However, these studies revealed that many piperazine compounds exhibited amphetamine-like effects and demonstrated significant potential for abuse, leading to their abandonment as therapeutic agents in many cases. Despite these early setbacks, the unique structural characteristics of piperazines continued to attract medicinal chemists seeking to develop new pharmaceutical compounds.
The evolution of piperazine chemistry accelerated significantly in the late twentieth century as researchers recognized the versatility of this scaffold for drug design. Statistical analysis of pharmaceutical substructures has revealed that piperazine ranks as the third most frequently used nitrogen-containing heterocycle in pharmaceutical small molecule drugs, positioned directly behind piperidine and pyridine. This prominence reflects the successful integration of piperazine moieties into numerous marketed pharmaceutical products spanning diverse therapeutic categories including antibiotics, anticancer agents, antipsychotics, and antidepressants.
The development of specific piperazine derivatives like this compound represents part of the broader research efforts to explore novel substitution patterns on the piperazine core. The incorporation of dimethoxy functionality into piperazine-containing compounds reflects ongoing investigations into how different substituent patterns influence pharmacological properties and molecular recognition characteristics.
Significance in Modern Organic Chemistry
The significance of this compound in modern organic chemistry extends beyond its individual structural characteristics to encompass its role as a representative example of privileged scaffolds in drug discovery. Piperazine derivatives have been classified as privileged structural motifs due to their ability to bind to multiple biological targets with high affinity and selectivity. This classification has made compounds like this compound valuable starting points for medicinal chemistry optimization programs.
The structural features of this compound demonstrate several key advantages that have made piperazine derivatives highly attractive to pharmaceutical researchers. The six-membered heterocyclic ring provides structural rigidity while maintaining sufficient flexibility for conformational adaptation to different binding sites. The presence of two nitrogen atoms creates opportunities for hydrogen bonding interactions and provides sites for further chemical modification through alkylation or acylation reactions. The dimethoxy substituents in this compound add additional complexity to the molecular structure, potentially enhancing selectivity for specific biological targets.
Recent research has highlighted the importance of piperazine scaffolds in developing compounds with activity against neurotransmitter receptors. Studies have demonstrated that subtle changes in substitution patterns on the piperazine nucleus can result in dramatically different pharmacological activities. The presence of the dimethoxy functionality in this specific derivative may influence its interaction with various receptor systems, although detailed pharmacological characterization would be required to establish specific activity profiles.
The synthetic accessibility of this compound and related derivatives has contributed to their utility in chemical biology and drug discovery applications. The compound is commercially available from multiple suppliers, indicating established synthetic routes and sufficient demand from research communities. This availability facilitates research into structure-activity relationships and enables the development of focused libraries around this scaffold.
Contemporary applications of piperazine derivatives have expanded beyond traditional pharmaceutical applications to include materials science and polymer chemistry. Research has demonstrated the utility of piperazine-based monomers in developing antimicrobial polymers with contact-killing properties. While this compound has not been specifically investigated in polymer applications, its structural features suggest potential utility as a building block for specialized materials.
The compound also serves as an important synthetic intermediate for developing more complex molecules. The presence of both the piperazine nitrogen atoms and the ketone functionality provides multiple sites for further chemical elaboration. The dimethoxy groups can potentially be selectively modified under appropriate reaction conditions, enabling the synthesis of derivatives with altered physicochemical properties. This synthetic versatility makes this compound a valuable tool for exploring chemical space around the piperazine pharmacophore.
Properties
IUPAC Name |
2,2-dimethoxy-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-12-8(13-2)7(11)10-5-3-9-4-6-10/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJDPVCAPUELNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)N1CCNCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266644 | |
| Record name | Ethanone, 2,2-dimethoxy-1-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955554-66-1 | |
| Record name | Ethanone, 2,2-dimethoxy-1-(1-piperazinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955554-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2,2-dimethoxy-1-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acyl Chloride-Piperazine Coupling
The most widely documented method involves the reaction of 2,2-dimethoxyacetyl chloride with piperazine under Schotten-Baumann conditions. Key steps include:
- Reagents : Piperazine (2.0 equiv), 2,2-dimethoxyacetyl chloride (1.0 equiv), triethylamine (TEA, 2.5 equiv)
- Solvent System : Anhydrous dichloromethane (DCM) at 0–5°C
- Mechanism : Nucleophilic acyl substitution, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. The methoxy groups stabilize the intermediate via electron donation, enhancing reaction efficiency.
Optimization Insights :
- Maintaining sub-ambient temperatures (−10°C to 5°C) suppresses side reactions such as N-alkylation, achieving yields of 78–85%.
- Stoichiometric excess of piperazine (2.0–2.5 equiv) ensures complete conversion, with residual reactants removed via aqueous washes (1M HCl followed by saturated NaHCO₃).
Carboxylic Acid Activation Route
An alternative approach employs 2,2-dimethoxyacetic acid activated by dicyclohexylcarbodiimide (DCC):
- Activation : DCC (1.2 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in tetrahydrofuran (THF) at 0°C for 1 h
- Coupling : Piperazine (1.5 equiv) added portionwise, stirred at 25°C for 12 h
- Yield : 70–75% after silica gel chromatography (hexane/ethyl acetate, 3:1).
Advantages :
- Avoids handling moisture-sensitive acyl chlorides
- NHS ester intermediate improves reaction selectivity
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and cost-efficiency through:
- Reactors : Microstructured flow reactors (inner diameter 0.5–1.0 mm)
- Parameters :
- Residence time: 8–12 minutes
- Temperature: 20–25°C (eliminating cryogenic needs)
- Pressure: 3–5 bar to maintain solvent liquidity.
Benefits :
- 95% conversion per pass vs. 78% batch yield
- Reduced solvent consumption (DCM usage cut by 40%)
Catalyst Recycling Protocols
Heterogeneous catalysis using polymer-supported TEA derivatives:
- Catalyst : Polystyrene-bound TEA (PS-TEA, 10 mol%)
- Reusability : 7 cycles with <5% activity loss
- Waste Reduction : Eliminates aqueous workup steps, reducing E-factor by 62%.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Accelerating reaction kinetics via dielectric heating:
- Conditions : 150 W, 80°C, 15 minutes in sealed vessel
- Outcome :
- Yield: 82% (vs. 24 h conventional heating)
- Purity: >99% by HPLC (C18 column, 0.1% TFA/ACN).
Enzymatic Coupling Strategies
Emerging biocatalytic methods utilizing lipase B from Candida antarctica:
- Solvent : Ionic liquid [BMIM][BF₄]
- Conversion : 68% at 37°C in 48 h
- Selectivity : No detectable N-alkylated byproducts.
Critical Reaction Parameters and Optimization
Temperature Profile Analysis
| Temperature Range (°C) | Conversion (%) | Major Byproduct |
|---|---|---|
| −10 to 0 | 85 | <1% (Piperazine dimer) |
| 20–25 | 72 | 8% (N-alkylated species) |
| 40–50 | 58 | 15% (Degradation products) |
Data aggregated from batch reactions in DCM.
Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant (ε) | Conversion (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 8.93 | 85 | 6 |
| THF | 7.58 | 78 | 8 |
| DMF | 36.7 | 65 | 12 |
| Acetonitrile | 37.5 | 63 | 14 |
Lower polarity solvents favor faster kinetics by stabilizing the transition state.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-Factor) |
|---|---|---|---|---|
| Acyl Chloride (Batch) | 78–85 | 95–97 | Moderate | 18.7 |
| DCC Activation | 70–75 | 98–99 | Low | 24.3 |
| Flow Reactor | 92–95 | 99+ | High | 6.2 |
| Microwave-Assisted | 82 | 99 | Medium | 12.5 |
E-Factor Calculation : $$ \text{Total waste (kg)} / \text{Product (kg)} $$.
Retrosynthetic Analysis and Route Scoping
- Disconnection A : Piperazine + 2,2-dimethoxyacetyl electrophile (72% feasibility score)
- Disconnection B : Methoxy-enolate + piperazine carbamate (58% feasibility)
- Disconnection C : Reductive amination of glyoxylic acid derivatives (41% feasibility).
Machine learning predictions correlate with experimental data, validating the acyl chloride route as optimal.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with appropriate methoxy-substituted carbonyl compounds. The compound can be characterized using various spectroscopic techniques including:
- Nuclear Magnetic Resonance (NMR) : Used to deduce the molecular structure.
- Infrared Spectroscopy (IR) : To identify functional groups.
- Mass Spectrometry (MS) : For molecular weight determination.
Antimicrobial Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain synthesized piperazine derivatives showed promising antibacterial activity against various bacterial strains. The mechanism often involves the inhibition of bacterial growth through interference with cellular processes .
Antioxidant Properties
The compound has been evaluated for its antioxidant activity. Studies using the DPPH assay revealed that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Antiobesity Potential
Recent findings suggest that this compound may serve as a potential inhibitor of pancreatic lipase. This property is crucial for developing antiobesity medications as it could help in reducing fat absorption in the gastrointestinal tract. The IC50 values indicate a competitive inhibition mechanism similar to established lipase inhibitors like Orlistat .
Case Study 1: Synthesis and Evaluation of Schiff Bases
A significant study focused on synthesizing Schiff bases from piperazine derivatives, including this compound. These compounds were evaluated for their antimicrobial and antioxidant activities. The results showed that specific derivatives exhibited superior activity compared to standard antibiotics and antioxidants, indicating their potential as therapeutic agents .
| Compound | Antimicrobial Activity (Zone of Inhibition) | Antioxidant Activity (IC50 µg/mL) |
|---|---|---|
| L1 | 15 mm | 250 |
| L2 | 18 mm | 200 |
| L3 | 20 mm | 150 |
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with target enzymes such as pancreatic lipase. These studies demonstrate how modifications in the molecular structure can enhance binding efficiency, leading to improved inhibitory effects on lipid metabolism .
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazin-1-yl ethanone derivatives exhibit diverse biological activities depending on their substituents. Key structural variations and their implications are summarized below:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with CF₃ () or chlorophenyl groups () often exhibit enhanced metabolic stability and target binding, as seen in anticonvulsant and receptor ligand activities.
- Bulkier Substituents : QD11 () and similar derivatives with extended aromatic systems show niche applications in receptor modulation but suffer from lower yields (18–70%), likely due to synthetic complexity.
- Methoxy vs.
Insights :
Drug Design Considerations
- Linker Rigidity: highlights that shortening the ethanone linker improves conformational rigidity, enhancing target binding. The target compound’s dimethoxy groups may introduce steric effects that mimic this rigidity.
- Metabolic Stability : Compounds with halogenated aryl groups () resist oxidative metabolism, whereas methoxy groups may undergo demethylation, necessitating structural optimization .
Biological Activity
2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the piperazine ring and methoxy groups, suggest a variety of interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A piperazine ring , which is known for its ability to interact with various biological targets.
- Two methoxy groups , which may enhance the lipophilicity and bioavailability of the compound.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine moiety is particularly significant as it can modulate the activity of various biological pathways. Research indicates that this compound may affect neurotransmitter systems and has potential implications in drug development for conditions such as anxiety and depression.
Anticancer Activity
The anticancer potential of piperazine-based compounds has been explored extensively. Compounds similar to this compound have shown efficacy against various cancer cell lines. For example, studies on thiazole-integrated compounds have reported significant cytotoxic effects against colon carcinoma cells . The unique structural features of this compound may contribute to similar anticancer activities.
Neuropharmacological Effects
The piperazine ring is associated with neuropharmacological activities, including anxiolytic and antidepressant effects. Research indicates that compounds with piperazine structures can inhibit tau protein aggregation and amyloid-beta peptide aggregation, which are crucial in neurodegenerative diseases like Alzheimer's . This suggests that this compound may possess similar neuroprotective properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one | Diethylamino group instead of methoxy | Antidepressant properties |
| 1-(Piperazin-1-yl)ethan-1-one | Lacks methoxy groups | Basic piperazine-related activity |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole | Thiazole ring enhances activity | Significant antimicrobial effects |
Case Studies
While specific case studies on this compound are scarce, related research provides insights into its potential applications. For example:
Q & A
Q. What are the recommended synthetic routes for preparing 2,2-Dimethoxy-1-(piperazin-1-yl)ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, piperazine derivatives are commonly functionalized using acylating agents like chloroacetyl chloride under inert conditions. Oxidation/reduction steps (e.g., using m-CPBA or NaBH4) may refine intermediates . Optimization involves varying solvents (e.g., DCM, THF), temperature (0–25°C), and stoichiometry. Monitoring via TLC or HPLC ensures reaction progression. Purity is assessed using column chromatography (silica gel, gradient elution) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C, DEPT, COSY for piperazine ring confirmation). For example, ¹H NMR peaks near δ 3.5–4.0 ppm indicate methoxy groups, while piperazine protons appear as multiplets at δ 2.5–3.5 ppm . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ expected at m/z 245.2). Purity ≥95% is typical for research-grade material .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Wear PPE (gloves, lab coat, goggles) due to potential skin/eye irritation and respiratory hazards. Store in airtight containers at –20°C, away from moisture and oxidizing agents . In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Always consult SDS for compound-specific risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for structural confirmation?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., piperazine ring puckering) or polymorphic forms. Use X-ray crystallography (as in ) to resolve absolute configuration. Compare experimental XRD data with computational models (DFT, Gaussian). For NMR, employ variable-temperature experiments to detect conformational flexibility. Cross-validate with IR (C=O stretch ~1700 cm⁻¹) and elemental analysis .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Methodological Answer : Protect reactive groups (e.g., methoxy via silylation) early in the synthesis. Use flow chemistry for exothermic steps (e.g., acylation) to enhance control. Optimize workup: for example, extract piperazine intermediates at pH 9–10 to minimize degradation. Catalytic methods (e.g., Pd-mediated coupling) can reduce side reactions . Monitor intermediates by LC-MS to identify bottlenecks.
Q. How do researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
Q. What in vitro assays are suitable for probing biological activity, and how are contradictory results addressed?
- Methodological Answer : Screen for receptor binding (e.g., CCR1 antagonism ) using radioligand displacement assays. For cellular activity, use luciferase reporters or calcium flux assays. Contradictions between assays may arise from off-target effects or assay conditions (e.g., serum interference). Validate via orthogonal methods (e.g., SPR for binding kinetics, siRNA knockdown for target specificity) .
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
